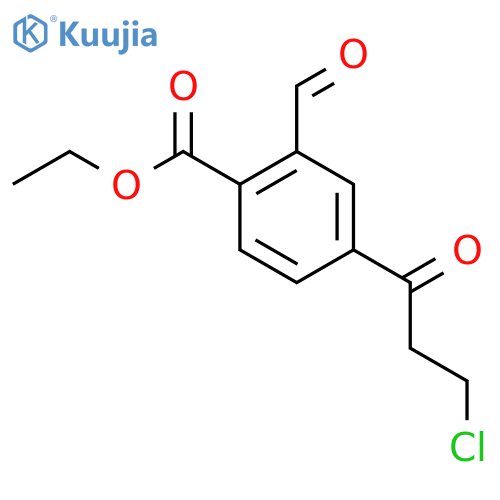Cas no 1806583-26-5 (Ethyl 4-(3-chloropropanoyl)-2-formylbenzoate)

1806583-26-5 structure
商品名:Ethyl 4-(3-chloropropanoyl)-2-formylbenzoate
CAS番号:1806583-26-5
MF:C13H13ClO4
メガワット:268.692923307419
CID:4959299
Ethyl 4-(3-chloropropanoyl)-2-formylbenzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-(3-chloropropanoyl)-2-formylbenzoate
-
- インチ: 1S/C13H13ClO4/c1-2-18-13(17)11-4-3-9(7-10(11)8-15)12(16)5-6-14/h3-4,7-8H,2,5-6H2,1H3
- InChIKey: BTTSAFHBOREFIJ-UHFFFAOYSA-N
- ほほえんだ: ClCCC(C1C=CC(C(=O)OCC)=C(C=O)C=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 7
- 複雑さ: 316
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 60.4
Ethyl 4-(3-chloropropanoyl)-2-formylbenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015003335-1g |
Ethyl 4-(3-chloropropanoyl)-2-formylbenzoate |
1806583-26-5 | 97% | 1g |
1,519.80 USD | 2021-06-21 | |
| Alichem | A015003335-500mg |
Ethyl 4-(3-chloropropanoyl)-2-formylbenzoate |
1806583-26-5 | 97% | 500mg |
806.85 USD | 2021-06-21 | |
| Alichem | A015003335-250mg |
Ethyl 4-(3-chloropropanoyl)-2-formylbenzoate |
1806583-26-5 | 97% | 250mg |
470.40 USD | 2021-06-21 |
Ethyl 4-(3-chloropropanoyl)-2-formylbenzoate 関連文献
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
1806583-26-5 (Ethyl 4-(3-chloropropanoyl)-2-formylbenzoate) 関連製品
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量